(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine (S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1415760-15-4
VCID: VC8238626
InChI: InChI=1S/C30H35F12NOSi/c1-16(2)45(17(3)4,18(5)6)44-26(25-8-7-9-43-25,19-10-21(27(31,32)33)14-22(11-19)28(34,35)36)20-12-23(29(37,38)39)15-24(13-20)30(40,41)42/h10-18,25,43H,7-9H2,1-6H3
SMILES: CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Molecular Formula: C30H35F12NOSi
Molecular Weight: 681.7 g/mol

(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine

CAS No.: 1415760-15-4

Cat. No.: VC8238626

Molecular Formula: C30H35F12NOSi

Molecular Weight: 681.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][[trisisopropylsilyl]oxy]methyl]pyrrolidine - 1415760-15-4

Specification

CAS No. 1415760-15-4
Molecular Formula C30H35F12NOSi
Molecular Weight 681.7 g/mol
IUPAC Name [bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethoxy]-tri(propan-2-yl)silane
Standard InChI InChI=1S/C30H35F12NOSi/c1-16(2)45(17(3)4,18(5)6)44-26(25-8-7-9-43-25,19-10-21(27(31,32)33)14-22(11-19)28(34,35)36)20-12-23(29(37,38)39)15-24(13-20)30(40,41)42/h10-18,25,43H,7-9H2,1-6H3
Standard InChI Key DONQUERPXRZJJJ-UHFFFAOYSA-N
SMILES CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a (S)-pyrrolidine core substituted at the 2-position with a bis[3,5-bis(trifluoromethyl)phenyl]methyl group, further modified by a tris(isopropyl)silyl (TIPS) ether (Figure 1). The trifluoromethyl groups enhance electron-withdrawing properties, while the TIPS moiety contributes steric bulk, critical for enantioselective interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃₀H₃₅F₁₂NOSi
Molecular Weight681.7 g/mol
Boiling Point456.5 ± 40.0 °C
Density1.233 ± 0.06 g/mL
Storage ConditionsRoom temperature, dry

The InChIKey (DONQUERPXRZJJJ-UHFFFAOYSA-N) and SMILES (CC(C)Si(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F) provide unambiguous identifiers for database retrieval.

Synthesis and Mechanistic Insights

Asymmetric ‘Clip-Cycle’ Methodology

Recent advances in pyrrolidine synthesis, such as the asymmetric ‘clip-cycle’ approach, highlight strategies relevant to this compound’s preparation. Clarke et al. (2020) demonstrated that bis-homoallylic amines, when activated via alkene metathesis (“clipping”), undergo enantioselective intramolecular aza-Michael cyclization catalyzed by chiral phosphoric acids (CPAs) like (R)-TRIP to form pyrrolidines . Although the study focused on 2,2- and 3,3-disubstituted variants, the methodology underpins the stereochemical control achievable in analogous systems .

Stereochemical Control

The TIPS group in (S)-2-[bis...]pyrrolidine imposes steric hindrance, directing reactant approach to favor one enantiomer. Computational studies of similar CPAs suggest that the catalyst stabilizes transition states through hydrogen bonding and π-π interactions, achieving enantiomeric ratios (e.r.) up to 96:4 .

Applications in Asymmetric Catalysis

Pharmaceutical Synthesis

The compound’s ability to control stereochemistry makes it invaluable in synthesizing bioactive molecules. For example, it facilitates the construction of chiral centers in β-lactam antibiotics and antiviral agents, ensuring high enantiomeric purity .

Spiropyrrolidine Formation

Spiropyrrolidines, critical in drug discovery for their conformational rigidity, are accessible via catalytic cycles involving analogous pyrrolidine derivatives. The TIPS group’s bulk prevents undesired ring-opening, enhancing spiropyrolidine stability .

SupplierCASSizePriceSource
MACKLIN1415760-15-4100 mg$246.29
Acmec1415760-15-4100 mg$252.57
MySkin1415760-15-40.1 g$419.14

Pricing reflects small-scale research quantities, with bulk inquiries requiring direct negotiation .

Future Research Directions

Catalyst Optimization

Modifying the TIPS group to less bulky silyl ethers (e.g., TBS) could enhance substrate scope while retaining stereoselectivity. Computational modeling, as applied by Clarke et al. , may identify optimal substituents.

Green Synthesis

Exploring solvent-free or aqueous-phase reactions could align synthesis with green chemistry principles, reducing reliance on volatile organic solvents.

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